(R)-1-(Pyridin-4-yl)propan-1-amine, also known as (1R)-1-(pyridin-4-yl)propan-1-amine, is a chiral amine compound characterized by a pyridine ring attached to a propanamine chain. Its molecular formula is CHN, with a molecular weight of 136.19 g/mol. The compound features a stereocenter at the carbon adjacent to the amine group, contributing to its chirality. This structural configuration is significant for its biological activity and potential applications in pharmaceuticals and organic synthesis .
(R)-1-(Pyridin-4-yl)propan-1-amine exhibits notable biological activities, particularly in pharmacological contexts. Its structure allows it to interact with various biological targets, making it a candidate for drug development. Research indicates that compounds with similar structures can influence neurotransmitter systems, potentially affecting conditions like depression and anxiety . Specific studies have shown that derivatives of this compound may serve as inhibitors of certain enzymes or receptors, although detailed investigations are ongoing .
The synthesis of (R)-1-(Pyridin-4-yl)propan-1-amine typically involves several key steps:
In industrial settings, continuous flow processes and automated purification systems may be utilized to enhance yield and purity.
(R)-1-(Pyridin-4-yl)propan-1-amine has several applications:
Interaction studies involving (R)-1-(Pyridin-4-yl)propan-1-amine focus on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with neurotransmitter receptors and enzymes involved in metabolic pathways. These interactions are crucial for understanding its pharmacological effects and potential therapeutic applications. Ongoing research aims to elucidate these interactions further and assess the compound's efficacy in vivo .
Several compounds share structural similarities with (R)-1-(Pyridin-4-yl)propan-1-amine. Here is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Similarity | Unique Features |
|---|---|---|---|
| (S)-1-(Pyridin-2-yl)propan-1-amine | CHN | 0.93 | Different stereochemistry; potential different biological activity |
| 3-(Pyridin-4-yl)propan-1-amine | CHN | 0.87 | Variation in position of the pyridine ring |
| (R)-1-(Pyridin-3-yl)ethanamine | CHN | 0.95 | Different chain length; possible different receptor interactions |
| 2-Methyl-1-(pyridin-4-yl)propan-1-amine | CHN | 0.79 | Methyl substitution affecting sterics and electronic properties |
These compounds exhibit varying degrees of similarity based on their structural features, which can influence their biological activities and applications in medicinal chemistry .
Enantioselective hydrogenation represents one of the most fundamental and widely applicable methods for the synthesis of chiral amines, including (R)-1-(Pyridin-4-yl)propan-1-amine [1]. The asymmetric hydrogenation of prochiral unsaturated compounds such as imines and enamines provides direct access to optically active amines with high atom economy and environmental compatibility [2].
Rhodium-based catalysts have emerged as the most prominent systems for the enantioselective hydrogenation of nitrogen-containing substrates [3] [2]. The rhodium-diamine complex systems, particularly those incorporating 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) and related chiral diphosphine ligands, demonstrate exceptional performance in the hydrogenation of pyridine-containing imine substrates [4].
Recent investigations have revealed that rhodium complexes bearing chiral cyclopentadienyl ligands achieve remarkable enantioselectivities of up to 99% enantiomeric excess in the asymmetric hydrogenation of cyclic dienamides [3]. The DuanPhos ligand system has proven particularly effective, providing excellent regioselectivity and enantioselectivity for the synthesis of chiral cyclic allylic amines [3].
Ruthenium catalysts incorporating tosylated 1,2-diphenylethylenediamine (TsDPEN) ligands have shown significant utility in the asymmetric transfer hydrogenation of nitrogen heterocycles [5] [6]. These systems operate effectively under mild conditions and demonstrate high functional group tolerance, making them suitable for the synthesis of pyridine-derived chiral amines [5].
Iridium-based catalysts have demonstrated exceptional activity in the asymmetric hydrogenation of benzoxazinones and related nitrogen-containing heterocycles [7] [8]. The use of N-methylated ZhaoPhos ligands with iridium catalysts achieves conversion rates exceeding 99% with enantiomeric excesses ranging from 91% to greater than 99% [7] [8].
Critical optimization parameters for enantioselective hydrogenation include temperature, pressure, solvent selection, and catalyst loading [9] [10]. Temperature control typically ranges from ambient conditions to 80°C, with lower temperatures generally favoring higher enantioselectivity [10]. Hydrogen pressure optimization usually occurs between 1-50 atmospheres, with moderate pressures of 5-10 atmospheres providing optimal balance between reaction rate and selectivity [9].
Solvent effects play a crucial role in determining both reactivity and enantioselectivity [7] [8]. Tetrahydrofuran, dichloromethane, and acetonitrile have emerged as preferred solvents, with tetrahydrofuran often providing the highest enantioselectivities for pyridine-containing substrates [7] [8].
| Catalyst System | Substrate Type | Conversion (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|
| Rh-DuanPhos | Cyclic dienamides | >95 | 99 | [3] |
| Ru-TsDPEN | Quinoline derivatives | >90 | 94-98 | [5] |
| Ir-ZhaoPhos | Benzoxazinones | >99 | 91->99 | [7] |
Transition metal-catalyzed asymmetric synthesis provides powerful methodologies for constructing chiral amine frameworks through various mechanistic pathways [11] [12]. The development of earth-abundant metal catalysts has gained significant attention as alternatives to precious metal systems [13].
Nickel catalysis has emerged as a versatile platform for the enantioselective synthesis of chiral amines through hydroalkylation and related processes [14] [15]. The nickel-catalyzed enantioselective hydroalkylation of enamides represents a breakthrough methodology for accessing diverse chiral alkyl amines [14].
The optimal nickel catalyst system employs nickel dibromide diglyme complex with bis-oxazoline ligands bearing phenyl substituents [14]. This system achieves yields of 92% with enantiomeric ratios of 94:6 using pinacolborane as the hydride source and potassium fluoride as the base in N,N'-dimethylpropyleneurea solvent [14].
Copper-based catalysts demonstrate significant utility in asymmetric benzylation reactions and related transformations [15] [16]. The nickel-copper dual catalytic system enables the asymmetric benzylation of aldimine esters, producing benzyl-substituted quaternary amino acids with yields up to 90% and enantiomeric excesses reaching 99% [15].
The copper-catalyzed asymmetric arylation utilizing SEGPHOS ligands achieves remarkable selectivities, with rhodium-SEGPHOS complexes enabling the synthesis of arylated coumarins with 88% yield and 99.6% enantiomeric excess [16].
Palladium catalysts, though less extensively explored for asymmetric hydrogenation compared to rhodium and ruthenium systems, demonstrate unique advantages in base-free conditions [5] [17]. The palladium-catalyzed asymmetric hydrogenation of lactones proceeds through dynamic kinetic resolution mechanisms, achieving high enantioselectivity with excellent functional group tolerance [17].
The renaissance of catalysis with earth-abundant metals has led to significant developments in iron and manganese-based systems [13]. These catalysts offer substantial cost advantages while maintaining comparable selectivities to precious metal counterparts [13]. Iron catalysts demonstrate particular promise in cross-coupling reactions that utilize odd electron chemistry, providing complementary reactivity patterns to traditional palladium systems [13].
| Metal Complex | Ligand System | Yield (%) | Enantiomeric Excess (%) | Turnover Number |
|---|---|---|---|---|
| Ni-Bis-oxazoline | Phenyl-substituted | 92 | 88 | 500 |
| Cu-SEGPHOS | Aryl phosphines | 88 | >99 | 1000 |
| Pd-H8-BINAP | Chiral biaryl | 85 | 96 | 2000 |
Enantiomeric resolution remains a crucial methodology for obtaining optically pure (R)-1-(Pyridin-4-yl)propan-1-amine when asymmetric synthesis approaches are not feasible or economical [18] [19]. Multiple resolution strategies have been developed, each offering distinct advantages for different substrate types and production scales [20].
The formation of diastereomeric salts through reaction with chiral resolving agents represents the most widely employed resolution technique [18] [19]. This methodology involves converting the racemic amine mixture into diastereomeric derivatives using enantiopure carboxylic acids such as tartaric acid, mandelic acid, or camphorsulfonic acid [18] [19].
The process typically achieves separation efficiencies of 40-60% for each enantiomer, with the less soluble diastereomer being isolated through crystallization [18] [19]. Subsequent treatment with base regenerates the pure enantiomer through simple acid-base chemistry [18] [19].
Enzymatic resolution techniques utilize the inherent selectivity of lipases and related enzymes to selectively transform one enantiomer while leaving the other unchanged [21] [22]. Lipase-catalyzed kinetic resolution employs chiral organic carbonates as acyl donors, achieving selectivity factors exceeding 200 with enantiomeric excesses greater than 99% [22].
The double kinetic resolution approach simultaneously resolves both chiral amines and alcohols through carbonate-mediated enzymatic transformations [22]. This methodology demonstrates exceptional chemoselectivity in lipase-catalyzed formation of unsymmetrical organic carbonates [22].
High-performance liquid chromatography using chiral stationary phases has become the method of choice for analytical determination of enantiomeric purity [23]. Polysaccharide-derived chiral selectors, particularly those based on cellulose and amylose derivatives, demonstrate broad applicability for pyridine-containing chiral amines [23].
Supercritical fluid chromatography has gained recognition as a complementary technique to high-performance liquid chromatography, offering faster separations with reduced solvent consumption [23]. The technique proves particularly effective for preparative-scale separations of pharmaceutical intermediates [23].
Advanced crystallization techniques including preferential crystallization and crystallization-induced diastereomeric transformation provide efficient resolution pathways [20] [24]. These methods exploit differences in crystallization kinetics and thermodynamic stability between enantiomers [20].
The preferential crystallization approach achieves continuous operation through careful control of supersaturation and nucleation rates [25]. Process intensification through coupling with membrane separation and continuous operation significantly improves overall efficiency [25].
| Resolution Method | Selectivity Factor | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Diastereomeric Salt | 5-15 | 40-60 | 95-99 |
| Enzymatic Kinetic | >200 | 45-50 | >99 |
| Chromatographic | N/A | 95-99 | >99 |
| Crystallization | 10-50 | 35-70 | 90-98 |
The implementation of green chemistry principles in the large-scale synthesis of (R)-1-(Pyridin-4-yl)propan-1-amine addresses environmental sustainability while maintaining economic viability [26] [27] [28]. These approaches focus on atom economy, renewable feedstocks, and waste minimization [28] [29].
Biocatalytic approaches utilizing engineered microorganisms provide highly sustainable pathways for chiral amine synthesis [27]. The development of amine-tolerant Escherichia coli strains through adaptive evolution enables stereoselective bioamination of prochiral ketones with enantiomeric excesses exceeding 99% [27].
The bioamination process operates at substrate concentrations up to 200 millimolar without exogenous cofactor addition [27]. Amine dehydrogenase and formate dehydrogenase activities enable efficient cofactor recycling, achieving conversions up to 80% at high substrate loading [27].
Continuous flow asymmetric synthesis provides enhanced control over reaction conditions while enabling efficient heat and mass transfer [30] [31]. Flow chemistry approaches demonstrate particular advantages for enantioselective catalysis, offering improved safety, scalability, and process intensification [30] [31].
The integration of asymmetric nitroaldol reactions with subsequent reductions in continuous flow systems enables the synthesis of sympathomimetic amines with high yields and good enantiomeric excesses [31]. Custom 3D-printed reactors facilitate precise temperature control and residence time optimization [31].
The development of highly atom-efficient catalytic transformations minimizes waste generation while maximizing product yield [29]. Novel catalyst designs incorporating environmentally benign elements and renewable resources achieve high enantioselectivity under mild reaction conditions [29].
Microwave-assisted heterogeneous catalysis provides energy-efficient alternatives to conventional heating methods [32]. The technique demonstrates particular utility for large-scale processes where energy consumption represents a significant operational cost [32].
The replacement of traditional organic solvents with environmentally benign alternatives represents a key aspect of green chemistry implementation [26] [28]. Water-based reaction media and ionic liquids provide effective alternatives for many asymmetric transformations [26].
The use of renewable solvents derived from biomass feedstocks aligns with sustainability principles while maintaining reaction efficiency [28]. Supercritical carbon dioxide serves as an effective medium for certain asymmetric catalytic processes, offering easy product separation and solvent recycling [28].
| Green Chemistry Approach | Environmental Benefit | Efficiency Metric | Scale Applicability |
|---|---|---|---|
| Biocatalytic Synthesis | Renewable feedstock use | 99% enantiomeric excess | Industrial |
| Flow Chemistry | Reduced energy consumption | 40% shorter reaction time | Pilot to industrial |
| Microwave Catalysis | Energy efficiency | 60% energy reduction | Laboratory to pilot |
| Aqueous Media | Solvent elimination | 95% water content | Industrial |
The solubility profile of (R)-1-(Pyridin-4-yl)propan-1-amine exhibits significant variation across different solvent systems, primarily determined by hydrogen bonding capabilities and polarity matching. The compound demonstrates exceptional solubility in polar aprotic solvents such as dimethyl formamide and dimethyl sulfoxide, where the pyridine nitrogen and primary amine group can engage in favorable dipole-dipole interactions without competing for hydrogen bonding sites [3] [4].
In polar protic solvents including water, methanol, and ethanol, the compound shows high solubility due to the formation of extensive hydrogen bonding networks. The pyridine nitrogen atom, possessing a lone pair of electrons not involved in aromatic delocalization, readily accepts hydrogen bonds from protic solvents, while the primary amine group functions as both hydrogen bond donor and acceptor [5] [6]. This dual hydrogen bonding capability significantly enhances aqueous solubility compared to simple aromatic compounds lacking amine functionality.
| Solvent Class | Representative Solvents | Expected Solubility | Primary Interaction Mechanism |
|---|---|---|---|
| Polar Aprotic | DMF, DMSO | Very High | Dipole-dipole interactions, no competitive hydrogen bonding |
| Polar Protic | Water, Methanol, Ethanol | High | Extensive hydrogen bonding networks |
| Moderately Polar | Acetone, Chloroform | Moderate | Partial polar interactions, limited hydrogen bonding |
| Nonpolar | Hexane, Toluene | Low | Minimal favorable interactions |
The compound's limited solubility in nonpolar solvents such as hexane and toluene reflects the energetically unfavorable interactions between the polar functional groups and nonpolar solvent molecules. While the pyridine ring can engage in weak π-π interactions with aromatic solvents like toluene, these interactions are insufficient to overcome the energetic penalty of disrupting hydrogen bonding between solute molecules [7] [8].
Thermal analysis of (R)-1-(Pyridin-4-yl)propan-1-amine reveals moderate thermal stability characteristic of pyridine derivatives containing primary amine substituents. The estimated decomposition temperature ranges from 200-250°C, consistent with similar heterocyclic amine compounds where thermal degradation typically involves deamination reactions and pyridine ring fragmentation [9] [10].
| Thermal Parameter | Estimated Value | Experimental Status | Comparative Notes |
|---|---|---|---|
| Decomposition Temperature | 200-250°C | Requires determination | Typical for pyridine amines |
| Boiling Point | 220-225°C | Estimated | Based on structural analogs |
| Vapor Pressure (25°C) | Low | Calculated | Molecular weight dependent |
| Flash Point | Not determined | Experimental needed | Safety assessment required |
Phase transition behavior in the solid state likely exhibits polymorphism common to chiral organic compounds. Pyridine derivatives frequently display multiple crystalline forms due to different molecular packing arrangements facilitated by varying hydrogen bonding patterns between molecules [11] [12]. The presence of both the chiral center and multiple hydrogen bonding sites creates conditions favorable for conformational polymorphism, where different crystal forms may exhibit distinct thermal transition temperatures.
The compound's thermal stability is enhanced by the aromatic pyridine ring, which provides electronic delocalization and structural rigidity. However, the primary amine group represents a potential thermal liability, as amine dehydrogenation and subsequent cyclization reactions may occur at elevated temperatures [13]. This thermal behavior pattern aligns with documented observations for related pyridine amine compounds studied through differential scanning calorimetry and thermogravimetric analysis.
FT-IR spectroscopic analysis of (R)-1-(Pyridin-4-yl)propan-1-amine yields characteristic absorption bands that serve as definitive structural fingerprints. The primary amine group produces distinctive N-H stretching vibrations in the region 3300-3500 cm⁻¹, typically appearing as two bands corresponding to symmetric and antisymmetric stretching modes [14] [15]. These absorptions are particularly diagnostic for differentiating primary amines from secondary or tertiary amine analogs.
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |
|---|---|---|---|
| Primary Amine | N-H Stretch | 3300-3500 | Symmetric and antisymmetric modes |
| Aromatic C-H | C-H Stretch | 3020-3100 | Pyridine ring vibrations |
| Pyridine Ring | C=C, C=N Stretch | 1580-1650 | Aromatic skeletal vibrations |
| Aliphatic C-H | C-H Stretch | 2850-3000 | Propyl chain vibrations |
| Pyridine | Ring Breathing | 990-1020 | Characteristic pyridine mode |
The pyridine ring system contributes characteristic aromatic C-H stretching absorptions in the 3020-3100 cm⁻¹ region, distinctly different from aliphatic C-H stretches observed for the propyl chain at 2850-3000 cm⁻¹. Ring skeletal vibrations involving C=C and C=N stretching modes appear in the fingerprint region between 1580-1650 cm⁻¹, providing definitive evidence for the pyridine aromatic system [16] [17].
¹H NMR analysis reveals distinctive chemical shift patterns characteristic of the compound's structural features. Pyridine ring protons exhibit downfield chemical shifts in the range 8.5-8.7 ppm for protons ortho to the nitrogen atom, reflecting the electron-withdrawing effect of the pyridine nitrogen [18] [19]. The remaining pyridine protons appear slightly more upfield at approximately 7.2-7.5 ppm.
The chiral proton at the α-carbon position displays a characteristic multipicity pattern around 3.8-4.2 ppm, with coupling to both the adjacent methylene protons and the amine protons. Primary amine protons typically appear as a broad signal in the 1.5-2.5 ppm range, with chemical shift and linewidth highly dependent on solvent, concentration, and exchange rates [20] [18].
¹³C NMR spectroscopy provides complementary structural information, with pyridine carbons appearing in the aromatic region (120-150 ppm) and aliphatic carbons of the propyl chain in the upfield region (10-60 ppm). The carbon bearing the amine group typically resonates around 50-60 ppm, shifted downfield due to the electron-withdrawing effect of the nitrogen substituent [1].
UV-Vis spectroscopic analysis reveals characteristic electronic transitions associated with the pyridine chromophore. The primary absorption features include π → π* transitions in the 250-280 nm region and n → π* transitions around 320-350 nm [21] [22]. These transitions are diagnostic for pyridine-containing compounds and provide information about electronic conjugation and substituent effects.
The presence of the amine substituent may introduce additional electronic transitions and modify the intensity and position of pyridine-based absorptions through electron-donating effects. Solvent effects are particularly pronounced in UV-Vis spectroscopy, with polar solvents typically causing bathochromic shifts due to stabilization of excited state dipoles [21].
Density Functional Theory calculations using standard basis sets such as B3LYP/6-31G* provide reliable predictions for the molecular geometry, electronic structure, and spectroscopic properties of (R)-1-(Pyridin-4-yl)propan-1-amine. Computational studies on related pyridine amine compounds demonstrate excellent agreement between theoretical predictions and experimental observations for fundamental molecular properties [23] [24] [25].
| Molecular Property | DFT Prediction | Experimental Status | Expected Accuracy |
|---|---|---|---|
| Molecular Geometry | Tetrahedral chiral center | Awaiting X-ray confirmation | ±0.02 Å bond lengths |
| Dipole Moment | 2.5-3.0 D | Requires measurement | ±0.3 D |
| Vibrational Frequencies | Scaled by 0.97 factor | IR/Raman needed | ±20 cm⁻¹ |
| ¹³C Chemical Shifts | GIAO calculations | NMR confirmation needed | ±5 ppm |
| Electronic Transitions | TD-DFT methods | UV-Vis required | ±0.2 eV |
Computational predictions for vibrational frequencies typically require scaling factors (commonly 0.97 for B3LYP/6-31G*) to account for systematic overestimation of harmonic frequencies. These scaled theoretical frequencies show excellent correlation with experimental FT-IR and Raman data for pyridine derivatives, often achieving agreement within 20 cm⁻¹ for most vibrational modes [24] [17].
Electronic structure calculations provide insights into frontier molecular orbital energies, with HOMO energies typically around -6.0 eV and LUMO energies near -1.0 eV for pyridine amine compounds. These values correlate with experimental ionization potentials and electron affinities when available, providing validation for computational methodologies [26] [24].
The proton affinity of (R)-1-(Pyridin-4-yl)propan-1-amine is predicted to be approximately 230 kcal/mol based on computational studies of related compounds, reflecting the basicity enhancement provided by the electron-donating amine substituent. This value requires experimental confirmation through mass spectrometric or calorimetric measurements to validate computational accuracy [26] [24].